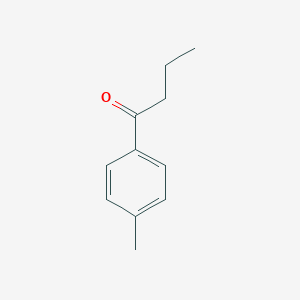

4'-Methylbutyrophenone

描述

Contextualization within Aromatic Ketone Chemistry and Synthetic Building Blocks

Aromatic ketones are a class of organic compounds characterized by a ketone functional group attached to an aromatic ring. unacademy.com This structure imparts unique chemical properties and reactivity, making them crucial intermediates in organic synthesis. unacademy.com 4'-Methylbutyrophenone, with its p-tolyl group bonded to a butyryl chain, is a member of the mixed aromatic ketone family, where the carbonyl group is linked to both an aryl and an alkyl group. unacademy.com

These compounds serve as fundamental synthetic building blocks in the construction of more complex molecules. nih.govall-chemistry.com The reactivity of the carbonyl group and the aromatic ring allows for a variety of chemical transformations. A common method for synthesizing aromatic ketones like this compound is the Friedel-Crafts acylation . chemicalbook.comresearchgate.net This reaction involves the acylation of an aromatic compound, such as toluene (B28343), with an acyl halide, like butyryl chloride, in the presence of a Lewis acid catalyst. googleapis.com

The versatility of aromatic ketones makes them valuable in creating a wide array of organic structures, contributing to fields ranging from materials science to medicinal chemistry. unacademy.com

Historical Overview of Butyrophenone (B1668137) Derivatives in Chemical Research

The broader family of butyrophenone derivatives has a significant history, particularly in the realm of medicinal chemistry. ontosight.ai Research into these compounds surged in the mid-20th century, leading to important therapeutic discoveries.

In the 1950s, extensive research into butyrophenone derivatives led to the development of a class of drugs with potent antipsychotic properties. almerja.com A prime example is haloperidol , synthesized in 1958, which became a widely used medication for treating schizophrenia and other psychiatric disorders. almerja.comwikipedia.org The mechanism of action for many of these derivatives involves their interaction with dopamine (B1211576) receptors in the brain. ontosight.aiontosight.ai

Over the years, numerous butyrophenone derivatives have been synthesized and studied to explore their therapeutic potential. This includes compounds investigated for their antiemetic, analgesic, and neuroleptic effects. ontosight.aiontosight.aiontosight.ai For instance, droperidol, another butyrophenone derivative, has been used as an antiemetic for postoperative nausea and vomiting. wikipedia.orgnih.gov The ongoing modification of the basic butyrophenone structure continues to be an active area of research aimed at developing new therapeutic agents with improved efficacy and safety profiles. ontosight.aiontosight.ai

Current Academic Research Trends and Future Directions for this compound

Current academic research continues to explore the potential of butyrophenone derivatives, including this compound and its analogs. One area of focus is the synthesis of novel derivatives with potential applications in medicinal chemistry. For example, research has been conducted on new butyrophenone derivatives as potential antitumor agents and for their activity against drug-resistant bacteria. nih.govlookchem.com

Recent studies have also investigated the physicochemical properties of butyrophenone derivatives through spectroscopic and computational methods. For instance, research on 4-chloro-4'-methylbutyrophenone (B1582357) has utilized quantum computational methods to understand its molecular structure and properties. mvit.edu.in

Future research may focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing interest. This includes the use of sustainable catalysts and green chemistry principles. researchgate.netacs.org

Medicinal Chemistry Applications: The butyrophenone scaffold remains a valuable starting point for the design of new therapeutic agents. Future work could involve the synthesis and biological evaluation of novel this compound derivatives for a range of diseases.

Materials Science: Aromatic ketones can be used as building blocks for polymers and other materials. The specific properties of this compound could be exploited in the development of new materials with tailored characteristics.

The continued investigation into this compound and its related compounds holds promise for advancements in various scientific disciplines.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Molecular Weight | 162.23 g/mol | nih.gov |

| CAS Number | 4160-52-5 | nih.gov |

| IUPAC Name | 1-(4-methylphenyl)butan-1-one | nih.gov |

| Melting Point | 12 °C | wikipedia.org |

| Boiling Point | 229 °C | wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAESDXUTVTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194424 | |

| Record name | 4'-Methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-52-5 | |

| Record name | 1-(4-Methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHYLBUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ANP7X3QJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications of 4 Methylbutyrophenone in Organic Synthesis Research

Role as a Key Intermediate in Pharmaceutical Compound Development

The butyrophenone (B1668137) scaffold is a recognized pharmacophore in medicinal chemistry. While specific blockbuster drugs derived directly from 4'-Methylbutyrophenone are not extensively documented in publicly available literature, its structural features make it a relevant intermediate for pharmaceutical research and development. Its utility is primarily seen in its capacity to act as a starting point for creating diverse molecular structures for biological screening. The closely related compound, 4'-methylpropiophenone, is a known intermediate in the synthesis of the muscle relaxant tolperisone, highlighting the pharmaceutical relevance of the 4-methyl-substituted acylphenone core structure nbinno.com.

This compound provides a foundational structure for the synthesis of more intricate molecules with potential pharmacological activity. The ketone functional group is a key reaction site, allowing for a variety of transformations such as reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, or alpha-halogenation to enable further substitutions. These reactions are fundamental steps in building the complex scaffolds required for biologically active compounds nih.govresearchgate.net. For example, the synthesis of various pharmacologically active sulphamoyl carboxylic acid analogs involves the reaction of amino acids with precursor molecules, a strategy where a derivatized butyrophenone could serve as a key component researchgate.net.

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening to identify new lead compounds nih.gov. This compound is an ideal building block for such libraries due to its modifiable structure. The core principle of combinatorial chemistry involves systematically reacting a set of building blocks to rapidly generate a large number of distinct products ajrconline.orgukessays.com.

By utilizing this compound as a scaffold, chemists can create a library of derivatives by varying reagents that target its three main regions:

The Carbonyl Group: Reactions like aldol (B89426) condensation or the Grignard reaction can introduce complexity.

The Aromatic Ring: Electrophilic aromatic substitution can add various functional groups at positions ortho or meta to the butyryl group.

The Alkyl Chain: Modifications to the butyryl chain can alter the compound's lipophilicity and steric profile.

This systematic modification allows for the creation of a diverse set of molecules, which can then be screened for biological activity against various therapeutic targets mdpi.com. This strategy, known as diversity-oriented synthesis, uses simple starting blocks to produce structurally diverse and complex molecules mdpi.com.

Table 1: Potential Modifications of this compound for Chemical Library Synthesis

| Molecular Region | Type of Reaction | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Carbonyl Group | Reductive Amination | Amines, NaBH₃CN | Secondary/Tertiary Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes | |

| Grignard Reaction | Organomagnesium halides | Tertiary Alcohols | |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro Group |

| Halogenation | Br₂/FeBr₃ | Bromo Group | |

| Friedel-Crafts Acylation | Acyl Chlorides/AlCl₃ | Additional Ketone Group | |

| Alkyl Chain | Alpha-Bromination | NBS | Alpha-Bromo Ketone |

Utility in Agrochemical and Specialty Chemical Research

The butyrophenone framework has been investigated for its utility in the agrochemical sector. Research into related structures has demonstrated potent biological activity. For instance, a study on 5-fluoro-2-hydroxy butyrophenone, a derivative, revealed significant antifungal activities against various agricultural plant fungi, including Valsa mali and Coniella dipodiella researchgate.net. The same study also found that the compound exhibited potent herbicidal effects on both dicotyledon and monocotyledon weeds researchgate.net. This suggests that the butyrophenone skeleton is a promising scaffold for developing new agrochemicals. Similarly, other aromatic ketones like 4-methoxy acetophenone (B1666503) are used as intermediates in the formulation of pesticides and herbicides vinatiorganics.com.

In the realm of specialty chemicals, this compound has a specific application as a quenching agent for chemically excited acetone (B3395972) phosphorescence chemicalbook.com. This property is relevant in specialized photochemical studies and applications where controlling phosphorescence is necessary.

Investigation in Materials Science for Polymer Chemistry Applications

Aromatic ketones are of significant interest in materials science, particularly in the field of polymer chemistry, due to their photochemical properties. These compounds can absorb UV radiation and initiate chemical reactions, making them suitable for applications such as photocurable coatings, inks, and adhesives jnfuturechemical.com.

This compound belongs to the class of aromatic ketones, which are widely used as Type II photoinitiators in free-radical polymerization sigmaaldrich.com. A photoinitiator is a compound that, upon absorbing light, generates reactive species (free radicals or cations) that initiate polymerization jnfuturechemical.comsinocurechem.com.

The mechanism for a Type II photoinitiator like this compound involves a bimolecular reaction. Upon exposure to UV light, the ketone absorbs a photon and is promoted to an excited triplet state. This excited molecule does not cleave on its own but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine or a thiol proquest.commdpi.com. This process generates an alkyl radical from the co-initiator and a ketyl radical from the aromatic ketone. The highly reactive alkyl radical is primarily responsible for initiating the polymerization of monomers, such as acrylates or methacrylates mdpi.comresearchgate.net.

The key advantages of using aromatic ketone-based photoinitiators include:

Good light absorption properties in the UV-A range (320-400 nm), which allows for deeper curing of materials sigmaaldrich.com.

High reactivity when paired with an appropriate co-initiator.

Structural versatility , allowing for the tuning of absorption and reactivity through derivatization.

Research in this area focuses on designing new photoinitiators with improved efficiency, lower migration, and absorption at longer wavelengths (visible light) researchgate.netmdpi.com. The this compound structure serves as a model for understanding how substitutions on the aromatic ring and the nature of the alkyl chain affect photoinitiation efficiency.

Table 2: General Properties of Aromatic Ketones as Photoinitiators

| Property | Description | Relevance of this compound |

|---|---|---|

| Initiation Type | Type II (Hydrogen Abstraction) | Requires a co-initiator (e.g., tertiary amine) to generate initiating radicals. |

| Absorption Spectrum | Typically in the UV-A region (250-420 nm) | Overlaps with the emission spectra of common mercury-based UV lamps. |

| Mechanism | 1. Absorption of UV light to form an excited triplet state. 2. Hydrogen abstraction from a synergist. 3. Formation of an initiating radical and a ketyl radical. | The butyrophenone structure facilitates this process. The methyl group can slightly modify the absorption spectrum and reactivity. | | Applications | UV-curable coatings, inks, adhesives, 3D printing resins. | Suitable for applications requiring curing of pigmented or thick systems. |

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal and agrochemical chemistry that explores how the chemical structure of a compound influences its biological activity . This compound is a suitable scaffold for SAR studies because its structure can be systematically modified to probe interactions with biological targets nih.gov.

The goal of SAR is to identify the key chemical features (pharmacophores) responsible for a compound's activity and to optimize those features to enhance potency, selectivity, or pharmacokinetic properties frontiersin.org. For a molecule like this compound, SAR studies would involve synthesizing a series of analogs where specific parts of the molecule are altered:

Modification of the Alkyl Chain: The length, branching, or rigidity of the butyryl chain can be changed. For example, replacing the butyl group with a propyl (as in 4'-methylpropiophenone) or a pentyl group would alter the compound's size and hydrophobicity, which can significantly impact how it fits into a biological target's binding site.

Substitution on the Aromatic Ring: The methyl group can be moved to the ortho or meta position, or replaced with other substituents like halogens (chloro, fluoro), methoxy (B1213986) groups, or nitro groups. These changes alter the electronic properties and steric profile of the ring.

Alteration of the Ketone Linker: The carbonyl group can be reduced to a hydroxyl group or converted into other functional groups like an oxime or a hydrazone to explore the importance of the hydrogen-bond accepting ability of the ketone.

By synthesizing these derivatives and evaluating their biological activity, researchers can build a model that correlates specific structural features with the observed effects, guiding the design of more effective compounds frontiersin.org.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylbutyrophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 4'-Methylbutyrophenone is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the p-substituted benzene (B151609) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be more deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group.

The aliphatic protons of the butyryl group will present a more complex pattern. The α-methylene protons (next to the carbonyl group) are expected to resonate as a triplet. The β-methylene protons will likely appear as a sextet due to coupling with the adjacent α-methylene and terminal methyl protons. The terminal methyl group of the butyryl chain is predicted to be a triplet in the most upfield region of the aliphatic signals. The methyl group attached to the aromatic ring will appear as a singlet, typically in the range of δ 2.3-2.5 ppm.

Based on data from the analogous compound, butyrophenone (B1668137), the following table outlines the predicted chemical shifts and multiplicities for the protons of this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to C=O) | ~7.8-8.0 | Doublet |

| Aromatic (meta to C=O) | ~7.2-7.4 | Doublet |

| -CH₂- (α to C=O) | ~2.9 | Triplet |

| -CH₂- (β to C=O) | ~1.7 | Sextet |

| -CH₃ (butyryl) | ~1.0 | Triplet |

| -CH₃ (aromatic) | ~2.4 | Singlet |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine chemically non-equivalent carbon atoms.

The carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of δ 190-210 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm. The quaternary carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons. The aliphatic carbons of the butyryl chain will appear in the upfield region of the spectrum (typically δ 10-40 ppm). The carbon of the methyl group attached to the aromatic ring will also be found in this upfield region.

Publicly available spectral data for this compound supports these expectations nih.gov. The following table provides a detailed assignment of the ¹³C NMR signals.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Aromatic C (quaternary, attached to C=O) | ~135 |

| Aromatic C (quaternary, attached to -CH₃) | ~144 |

| Aromatic CH (ortho to C=O) | ~128 |

| Aromatic CH (meta to C=O) | ~129 |

| -CH₂- (α to C=O) | ~38 |

| -CH₂- (β to C=O) | ~18 |

| -CH₃ (butyryl) | ~14 |

| -CH₃ (aromatic) | ~21 |

Note: These assignments are based on general principles of ¹³C NMR and data from spectral databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In a GC-MS analysis of this compound, the molecule is first vaporized and separated from other components by gas chromatography before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.23 g/mol ) nih.gov.

The fragmentation of this compound is characteristic of alkyl aryl ketones. A prominent fragmentation pathway is the alpha-cleavage, leading to the formation of the p-toluoyl cation. This fragment is often the base peak in the spectrum. Another significant fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

| Ion | m/z | Proposed Structure/Fragment |

| Molecular Ion [M]⁺ | 162 | [C₁₁H₁₄O]⁺ |

| Base Peak | 119 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) |

| McLafferty Rearrangement | 120 | [C₈H₈O]⁺ |

| Propyl Cation | 43 | [CH₃CH₂CH₂]⁺ |

Note: The fragmentation pattern provides a molecular fingerprint that can be used for identification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone. The aromatic nature of the compound will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the butyryl group will show stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aryl Ketone (C=O) | Stretch | 1670 - 1690 (strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (variable) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| -CH₂- | Bend (Scissoring) | ~1465 |

| -CH₃ | Bend (Asymmetric and Symmetric) | ~1450 and ~1375 |

Note: The presence and position of these bands provide confirmatory evidence for the structure of this compound.

Raman Spectroscopic Studies

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its molecular structure. For this compound, the Raman spectrum is expected to be characterized by a series of distinct peaks corresponding to the vibrations of its constituent functional groups, including the aromatic ring, the carbonyl group, and the aliphatic butyl chain.

The key vibrational modes anticipated for this compound would include:

Carbonyl (C=O) Stretching: A strong and characteristic Raman band is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to non-conjugated ketones.

Aromatic Ring Vibrations: The para-substituted benzene ring gives rise to several characteristic bands. A prominent peak, often observed around 1600 cm⁻¹, is due to the C=C stretching vibrations within the ring. Other bands related to ring breathing modes and C-H in-plane and out-of-plane bending are also expected. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Alkyl Group Vibrations: The butyl and methyl groups will contribute to the spectrum primarily through C-H stretching and bending modes. Symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2800-3000 cm⁻¹ region. Bending and rocking modes appear at lower frequencies.

C-C Stretching Vibrations: Stretching modes of the C-C bonds in the butyl chain and the bond connecting the carbonyl group to the aromatic ring will also be present, typically in the 800-1200 cm⁻¹ region.

While a definitive experimental spectrum for this compound is not available, the following table provides a set of predicted Raman shifts and their assignments based on the analysis of similar aromatic ketones.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| ~1685 | C=O Stretching | Aryl Ketone |

| ~1605 | Aromatic C=C Stretching | p-Substituted Benzene Ring |

| ~1200 | Aromatic C-H In-plane Bending | p-Substituted Benzene Ring |

| ~1180 | C-CO Stretching | Aryl Ketone |

| ~1020 | Aromatic Ring Breathing (trigonal) | p-Substituted Benzene Ring |

| ~840 | Aromatic C-H Out-of-plane Bending | p-Substituted Benzene Ring |

| ~2960 | CH₃ Asymmetric Stretching | Butyl and Methyl Groups |

| ~2935 | CH₂ Asymmetric Stretching | Butyl Group |

| ~2875 | CH₃/CH₂ Symmetric Stretching | Butyl and Methyl Groups |

These assignments are foundational for the structural elucidation of this compound derivatives, as shifts in these peak positions can indicate changes in the electronic environment and molecular conformation resulting from different substitution patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nist.gov The spectrum of this compound is expected to be dominated by electronic transitions involving the conjugated system formed by the p-methylphenyl ring and the carbonyl group. Two primary types of transitions are anticipated: π→π* and n→π*. libretexts.orglibretexts.org

π→π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org For aromatic ketones like this compound, this transition is associated with the benzene ring and the conjugated carbonyl group. The presence of the para-methyl group, an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to the unsubstituted butyrophenone. This is due to the stabilization of the π* excited state.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. libretexts.orglibretexts.org These transitions are characteristically of much lower intensity than π→π* transitions. They are also sensitive to solvent polarity; polar solvents can lead to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength due to the stabilization of the non-bonding ground state electrons through solvation.

The UV-Vis spectrum of a para-substituted acetophenone (B1666503), a structurally similar compound, provides insight into the expected absorption bands for this compound. The spectrum typically shows a strong band at a shorter wavelength and a weaker band at a longer wavelength.

The following interactive data table summarizes the expected electronic transitions for this compound based on data from analogous compounds.

| Electronic Transition | Expected λmax (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Chromophore |

|---|---|---|---|

| π→π | ~250-260 | High (~10,000 - 15,000 L·mol⁻¹·cm⁻¹) | p-Methylphenyl Ketone Conjugated System |

| n→π | ~310-330 | Low (~50 - 200 L·mol⁻¹·cm⁻¹) | Carbonyl Group (C=O) |

Analysis of the UV-Vis spectrum is crucial for understanding the electronic structure of this compound. The positions and intensities of the absorption maxima provide valuable information about the extent of conjugation and the influence of substituents on the energy levels of the molecular orbitals.

Computational Chemistry and Theoretical Investigations of 4 Methylbutyrophenone

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

DFT has become a cornerstone of computational chemistry, offering a balance of accuracy and computational cost for predicting the properties of molecular systems. chemrxiv.orgchemrxiv.org However, specific DFT studies on 4'-Methylbutyrophenone are not currently available. Such research would be invaluable for understanding its fundamental chemical nature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other chemical species. chemrxiv.org The MEP map is color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). mdpi.com For this compound, an MEP analysis would highlight the electronegative oxygen of the carbonyl group as a site of negative potential and the hydrogen atoms as sites of positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govresearchgate.net It allows for the investigation of charge transfer, hyperconjugation, and delocalization effects within the molecule. aimspress.com An NBO analysis of this compound would quantify the interactions between the filled and vacant orbitals, providing insight into the stability of the molecule and the nature of its chemical bonds. This analysis is particularly useful for understanding the delocalization of electrons between the phenyl ring and the carbonyl group.

Quantum Chemical Predictions of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the spectra.

Experimental spectral data for this compound is available in databases such as PubChem and the NIST WebBook. nih.govnist.gov However, theoretical predictions of these spectra, which would allow for a detailed assignment of vibrational modes and NMR chemical shifts, have not been reported. Quantum chemical calculations, typically using DFT, can predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov For instance, calculated IR frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. d-nb.info

Thermodynamic Property Calculations at Varying Conditions

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, are crucial for understanding its stability and behavior under different temperature and pressure conditions. scirp.org Quantum chemical calculations can provide accurate predictions of these properties. nih.gov Such calculations for this compound would allow for the determination of its thermodynamic stability and could be used to model its behavior in various chemical processes. These calculations typically involve frequency analysis at the optimized geometry to obtain the zero-point vibrational energy and thermal corrections to the electronic energy.

In Silico Molecular Docking and Protein-Ligand Interaction Simulations (for derivatives)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, identifying potential lead candidates. For derivatives of this compound, molecular docking simulations can elucidate their potential interactions with various protein targets, providing insights into their possible pharmacological activities.

The general process involves preparing the three-dimensional structures of both the ligand (the butyrophenone (B1668137) derivative) and the protein target. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the most likely binding modes. These scores are typically based on the intermolecular forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Butyrophenone derivatives have been investigated for their interactions with several important biological targets. For instance, computational studies have explored their binding to:

Dopamine (B1211576) Receptors: As many butyrophenone derivatives exhibit antipsychotic activity, their interaction with dopamine receptors (e.g., D2) is a primary area of investigation. Docking studies help to understand the specific amino acid residues in the receptor's active site that are crucial for binding. nih.gov

Serotonin (B10506) Receptors: Interactions with serotonin receptors (e.g., 5-HT2A) are also critical for the activity of atypical antipsychotics. Molecular docking can help in designing derivatives with a desired receptor profile.

Enzymes: Butyrophenones have been studied as inhibitors of enzymes like cytochrome P450 2J2 (CYP2J2). nih.gov Docking simulations can identify key interactions within the enzyme's active site that are responsible for inhibition, guiding the design of more potent and selective inhibitors. nih.gov

HIV Protease: Some studies have used structure-based virtual screening to identify butyrophenone derivatives as potential inhibitors of HIV-1 protease. researchgate.net

The results of these simulations are often visualized to analyze the protein-ligand interaction patterns. For example, a simulation might reveal a hydrogen bond between the carbonyl group of the butyrophenone derivative and a specific amino acid residue, or a hydrophobic interaction between the tolyl group and a nonpolar pocket in the binding site.

| Protein Target | Key Interacting Residues (Example) | Type of Interaction | Potential Pharmacological Effect |

|---|---|---|---|

| Dopamine D2 Receptor | Asp114, Ser193, Phe389 | Hydrogen Bonding, Hydrophobic | Antipsychotic |

| Serotonin 5-HT2A Receptor | Ser242, Phe363, Trp336 | Hydrogen Bonding, π-π Stacking | Atypical Antipsychotic |

| Cytochrome P450 2J2 | Phe112, Arg116, Phe475 | Hydrophobic, Electrostatic | Enzyme Inhibition |

Chemoinformatics and Drug-Likeness Assessment Methodologies (for derivatives)

Chemoinformatics applies computational methods to analyze chemical data, and in drug discovery, it is crucial for assessing the "drug-likeness" of potential therapeutic compounds. Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. These assessments help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Several methodologies are used to assess the drug-likeness of this compound derivatives:

Lipinski's Rule of Five: This is one of the most common rules for predicting oral bioavailability. optibrium.com It states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Veber's Rules: These rules provide additional criteria for oral bioavailability based on molecular flexibility:

A rotatable bond count of 10 or less.

A polar surface area (PSA) of 140 Ų or less.

ADMET Prediction: More advanced computational models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. fiveable.me These models use quantitative structure-activity relationship (QSAR) techniques and machine learning algorithms to predict parameters such as: sygnaturediscovery.com

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities like mutagenicity or cardiotoxicity (e.g., hERG inhibition).

These assessments can be performed using various software and web servers. For a library of this compound derivatives, these chemoinformatic tools can quickly prioritize candidates with a higher probability of success in clinical trials.

| Parameter | Rule/Guideline | Predicted Value (Example) | Assessment |

|---|---|---|---|

| Molecular Weight | Lipinski: < 500 | 350.45 g/mol | Pass |

| logP | Lipinski: ≤ 5 | 3.8 | Pass |

| Hydrogen Bond Donors | Lipinski: ≤ 5 | 1 | Pass |

| Hydrogen Bond Acceptors | Lipinski: ≤ 10 | 4 | Pass |

| Polar Surface Area (PSA) | Veber: ≤ 140 Ų | 65.7 Ų | Pass |

| Rotatable Bonds | Veber: ≤ 10 | 6 | Pass |

| Blood-Brain Barrier (BBB) Permeation | Model-dependent | High | Favorable for CNS targets |

Non-Linear Optical (NLO) Property Investigations via Hyperpolarizability Computations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. analis.com.my Organic molecules with extended π-conjugated systems can exhibit significant NLO properties. The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β).

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net For this compound, DFT calculations can be used to optimize its molecular geometry and then compute its electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net Time-dependent DFT (TD-DFT) can be used to study the excited-state properties and frequency-dependent NLO responses. thesciencepublishers.com

The magnitude of the first hyperpolarizability is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound itself might have a modest NLO response, its derivatives can be designed to enhance these properties. For example, introducing a strong electron-donating group on the phenyl ring and an electron-withdrawing group on the butyrophenone side chain could significantly increase the hyperpolarizability.

A computational study on a structurally similar compound, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (B1245722) (MPMPM), and its derivatives demonstrated that the introduction of substituents like nitro (-NO₂) or cyanoacrylic acid could significantly increase the calculated hyperpolarizability compared to a standard NLO material like urea. thesciencepublishers.com The calculations typically involve computing the tensor components of β and then determining the total hyperpolarizability (β_tot).

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β_tot) (esu) |

|---|---|---|---|

| MPMPM (Analog) | 3.50 | 2.5 x 10-23 | 3.0 x 10-30 |

| Nitro-substituted Derivative | 7.80 | 3.2 x 10-23 | 15.5 x 10-30 |

| Cyanoacrylic acid Derivative | 9.20 | 3.8 x 10-23 | 25.0 x 10-30 |

| Urea (Reference) | 1.37 | 0.38 x 10-23 | 0.37 x 10-30 |

Data is representative and based on studies of analogous compounds to illustrate the impact of substituents on NLO properties. thesciencepublishers.com

These theoretical investigations are crucial for the rational design of new organic NLO materials based on the this compound scaffold, allowing for the screening of potential candidates before undertaking synthetic efforts.

Analytical Methodologies for Detection, Identification, and Quantification in Chemical Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For a compound like 4'-Methylbutyrophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

HPLC is a cornerstone of analytical chemistry, relying on the distribution of an analyte between a stationary phase (packed in a column) and a liquid mobile phase to achieve separation. wjpmr.com The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. ijprajournal.comijnrd.org

Method development for this compound would typically focus on a reversed-phase approach, given the compound's moderate polarity. Key steps include:

Column Selection: A C18 or C8 column is a common starting point for analytes of this nature. ijnrd.orgijper.org

Mobile Phase Optimization: A mixture of an aqueous solvent (like water, often with a pH-modifying buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. ijper.org A gradient elution, where the mobile phase composition changes over time, is often employed to ensure good resolution of the main compound from any potential impurities. researchgate.net

Detector Wavelength Selection: A Diode Array Detector (DAD) or a standard UV detector would be used. The optimal wavelength for detection is determined by analyzing the UV spectrum of this compound to find its wavelength of maximum absorbance.

Once developed, the method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. ijper.orgnih.gov Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ijprajournal.comnih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, DAD |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Typical Validation Summary for an HPLC Method

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

| Specificity | No interference from blank or known impurities |

Gas Chromatography is a powerful separation technique ideal for volatile and thermally stable compounds like this compound. chromatographyonline.com In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase coated on the column walls.

The selection of the GC column is critical; a mid-polarity column, such as one with a phenyl-substituted stationary phase, is often suitable for aromatic ketones. The temperature program, which involves ramping the column temperature over time, is optimized to achieve efficient separation of this compound from other volatile components, such as residual solvents or synthesis byproducts. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

Table 3: Example GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with FID |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

Coupled Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them invaluable for comprehensive chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying volatile and semi-volatile compounds. thermofisher.com After separation by the GC column, the eluting components enter the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for a specific compound. This pattern can be compared against spectral libraries, such as the NIST library, for confident identification. thermofisher.comnih.gov For this compound, the mass spectrum would show a molecular ion peak (the intact molecule with one electron removed) and characteristic fragment ions resulting from the breakdown of the molecule in the ion source. nih.gov This technique is exceptionally useful for impurity profiling, where it can identify unknown peaks in the chromatogram, providing crucial information about the synthesis process and product purity. thermofisher.comnih.gov

Table 4: Key Mass Spectrometry Data for this compound from GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 162 | Molecular Ion [M]⁺ |

| 119 | Fragment corresponding to [M - C₃H₇]⁺ (loss of propyl group) |

Data is representative and based on typical fragmentation patterns for alkyl aryl ketones.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a powerful tool for quantitative analysis. future4200.com Unlike a standard single-wavelength UV detector, a DAD acquires spectra across a range of wavelengths simultaneously for every point in the chromatogram. researchgate.net

This capability offers several advantages for the analysis of this compound and its related compounds:

Peak Purity Assessment: The DAD can compare spectra across an eluting peak. If the spectra are consistent, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.

Optimal Wavelength Selection: The analysis can be performed at the maximum absorbance wavelength for each compound of interest, maximizing sensitivity. nih.gov

Tentative Identification: The UV spectrum can provide structural information (e.g., indicating the presence of a specific chromophore) that can help in the tentative identification of unknown impurities by comparing their spectra to that of the main compound.

For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a known standard. e-nps.or.kr This validated method can then be used to accurately determine the concentration of this compound and quantify any specified impurities. future4200.comnih.gov

Advanced Detection Strategies for Trace Level Analysis and Purity Assessment

Detecting and quantifying impurities at very low levels (trace levels) is a critical aspect of purity assessment, particularly in regulated industries. thermofisher.com While standard GC-MS and HPLC-DAD are powerful, more advanced techniques may be required to meet stringent purity requirements.

For instance, when analyzing potential genotoxic impurities (PGIs), which may need to be controlled at parts-per-million (ppm) levels, highly sensitive and selective methods are necessary. chromatographyonline.commdpi.com Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offer significantly enhanced sensitivity and specificity. mdpi.com

In a UPLC-MS/MS system, the first mass spectrometer selects the molecular ion of the target analyte, which then enters a collision cell where it is fragmented. The second mass spectrometer then analyzes these specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and can detect and quantify analytes at very low concentrations, even in the presence of complex sample matrices. mdpi.com

Another advanced strategy involves using high-resolution mass spectrometry (HRMS) coupled with GC or HPLC. thermofisher.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity, greatly aiding in its structural elucidation. thermofisher.com These advanced methods are essential for a comprehensive purity assessment of this compound, ensuring that even trace-level impurities are effectively controlled.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Biological and Pharmacological Research Perspectives on Butyrophenone Derivatives

In Vitro Methodologies for Biological Activity Assessment

Initial screening of compounds such as 4'-Methylbutyrophenone for potential therapeutic value is conducted using a variety of in vitro assays. These laboratory-based tests are essential for identifying and characterizing biological activities at a cellular or molecular level before proceeding to more complex studies.

The evaluation of a compound's antioxidant potential is a critical first step in assessing its therapeutic promise. Antioxidants can mitigate cellular damage caused by reactive oxygen species (ROS), which is implicated in numerous diseases. mdpi.com Standard in vitro methods are employed to determine the capacity of a compound to scavenge free radicals or reduce oxidizing agents.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is quantifiable by spectrophotometry. nih.govmdpi.com The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in a colored product. nih.govnih.gov The intensity of the color is proportional to the antioxidant capacity.

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of a compound to protect a fluorescent probe from degradation by peroxyl radicals. nih.govmdpi.com The result is quantified by comparing the decay of the fluorescent signal to a standard antioxidant like Trolox.

Table 1: Example Data from DPPH Radical Scavenging Assay This table presents hypothetical data to illustrate the output of a typical DPPH assay for a test compound.

| Compound Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |

|---|---|---|

| 0 (Control) | 0.980 | 0.0% |

| 10 | 0.815 | 16.8% |

| 25 | 0.642 | 34.5% |

| 50 | 0.495 | 49.5% |

| 100 | 0.278 | 71.6% |

| 200 | 0.121 | 87.7% |

Inflammation is a biological response implicated in a wide range of diseases. jddtonline.info The anti-inflammatory potential of butyrophenone (B1668137) derivatives can be evaluated through various in vitro models that measure the inhibition of key inflammatory mediators and pathways.

Key in vitro assays for anti-inflammatory activity include:

Inhibition of Pro-inflammatory Enzymes: Assays targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are common. jddtonline.infonih.gov These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Measurement of Inflammatory Cytokines: Cell-based assays, often using murine macrophage cell lines like RAW264.7 or human monocyte lines, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net The ability of a test compound to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is then measured, typically by ELISA. researchgate.net

Nitric Oxide (NO) Production Assay: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to quantify nitrite, a stable breakdown product of NO, in the cell culture medium as an indicator of iNOS activity. researchgate.net A reduction in nitrite levels in the presence of the test compound suggests anti-inflammatory activity. nih.gov

Table 2: Example Data of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages This table presents hypothetical data to illustrate the results from an in vitro anti-inflammatory assay.

| Treatment Group | NO Concentration (µM) | % Inhibition of NO Production |

|---|---|---|

| Control (Untreated Cells) | 2.5 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 2.1 | 0% |

| LPS + Test Compound (10 µM) | 33.2 ± 1.8 | 27.5% |

| LPS + Test Compound (25 µM) | 21.7 ± 1.5 | 52.6% |

| LPS + Test Compound (50 µM) | 10.4 ± 1.1 | 77.3% |

The discovery of new antimicrobial agents is a global health priority. Screening compounds like this compound for activity against pathogenic bacteria and fungi is performed using standardized in vitro methods.

Standard antimicrobial screening approaches include:

Broth Microdilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govmdpi.com The assay is performed in multi-well plates where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.

Disk Diffusion Assay: In this method, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.

Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic effects of a compound over time. Bacterial cultures are treated with the test compound at various concentrations, and the number of viable cells is determined at different time points.

Table 3: Example of Minimum Inhibitory Concentration (MIC) Data This table shows hypothetical MIC values for a test compound against various microorganisms.

| Microorganism | Strain Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 64 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | >256 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

| Candida albicans | Fungi | >256 |

In Vivo Experimental Design for Biological Property Validation

Compounds that demonstrate promising activity in vitro require validation in living organisms. In vivo experimental designs are crucial for assessing a compound's efficacy, pharmacokinetics, and preliminary safety profile within a complex biological system.

For validating potential anti-inflammatory properties identified in vitro, a common model is the carrageenan-induced paw edema model in rodents. nih.govnih.gov

Induction of Inflammation: A localized, acute inflammation is induced by injecting a small amount of carrageenan into the paw of a rat or mouse.

Compound Administration: The test compound, such as a derivative of this compound, is administered to the animals (e.g., orally or intraperitoneally) prior to the carrageenan injection.

Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer. thejas.com.pk

Evaluation: The anti-inflammatory effect of the compound is determined by its ability to reduce the swelling of the paw compared to a control group that received only the vehicle. thejas.com.pk Post-mortem tissue analysis can also be performed to measure levels of inflammatory mediators like TNF-α and COX-2. thejas.com.pk

High-Throughput Screening (HTS) in the Discovery of Novel Butyrophenone Derivatives

High-Throughput Screening (HTS) is a modern drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. danaher.comdrugtargetreview.com This approach allows for the efficient identification of "hit" compounds from large chemical libraries, which can then be optimized to become "lead" compounds. drugtargetreview.com

A library of substituted butyrophenones, potentially including this compound, could be subjected to HTS for various targets. The process involves:

Assay Miniaturization: Biological assays (e.g., enzyme inhibition, receptor binding) are scaled down to run in 96, 384, or 1536-well microplates. danaher.com

Robotic Handling: Automated systems handle liquid dispensing, plate transport, and incubation, ensuring high speed and reproducibility. azolifesciences.com

Data Analysis: Sophisticated software is used to process the large volumes of data generated, identifying compounds that show significant activity.

HTS is a powerful tool for discovering novel biological roles for existing classes of compounds and can accelerate the identification of promising new therapeutic agents. pharmasalmanac.com

Structure-Biological Activity Relationship Elucidation for Substituted Butyrophenones

The study of the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry. wikipedia.org It involves analyzing how the chemical structure of a molecule, including the presence and position of different functional groups, influences its biological activity. wikipedia.org For substituted butyrophenones, SAR studies help to determine which structural features are essential for their pharmacological effects.

Key considerations in the SAR of butyrophenones include:

The Aromatic Ring (AR): Substitutions on the phenyl ring significantly impact activity. For example, in the context of antipsychotic butyrophenones, a fluorine atom at the para-position (4'-position) of the phenyl ring is often associated with potent activity. youtube.com The presence of a methyl group at the 4'-position in this compound would introduce different electronic and steric properties compared to a fluorine atom, which would be expected to alter its biological activity profile.

The Carbonyl Group: The ketone (C=O) group is generally considered important for the activity of many butyrophenones. youtube.com

The Propyl Chain: The three-carbon chain connecting the phenyl ring to the nitrogen atom is typically optimal for activity in many neuroleptic butyrophenones; shortening or lengthening this chain often reduces potency. youtube.com

The Amino Group: The basic nitrogen atom is crucial for activity, and its incorporation into a cyclic structure, such as a piperidine ring, is a common feature in many pharmacologically active butyrophenones. youtube.com

By synthesizing and testing a series of analogs, such as those with different substituents at the 4'-position (e.g., methyl, fluoro, chloro, methoxy), researchers can systematically probe the SAR and optimize the compound for a desired biological effect.

Patents and Intellectual Property in 4 Methylbutyrophenone Research

Analysis of Patent Landscape for Synthetic Routes and Applications

The patent literature for 4'-Methylbutyrophenone primarily centers on its synthesis and its utilization as a key intermediate in the preparation of more complex molecules, particularly those with potential therapeutic applications.

A significant portion of the patents related to this compound describe its synthesis via the Friedel-Crafts acylation of toluene (B28343) with butyryl chloride or butyric anhydride. This well-established reaction is a common method for producing aryl ketones. Variations in catalysts, solvents, and reaction conditions are often the subject of patents aiming to improve yield, purity, and environmental friendliness of the process. For instance, a patent might describe the use of a specific Lewis acid catalyst that can be easily recovered and reused, or a solvent system that minimizes the formation of byproducts.

Beyond its synthesis, this compound is frequently cited in patents as a starting material or intermediate for the synthesis of a wide range of pharmaceutical compounds. Its butyrophenone (B1668137) core is a key structural feature in a class of antipsychotic drugs. Therefore, patents often describe the chemical modification of this compound to introduce additional functional groups and build more complex molecular architectures. These modifications can include, but are not limited to, alpha-halogenation of the butyryl side chain followed by nucleophilic substitution to introduce amine-containing moieties, a common strategy in the synthesis of butyrophenone-class antipsychotics.

The applications detailed in these patents are predominantly in the pharmaceutical sector. While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural scaffold is integral to the pharmacological activity of the resulting compounds. Patents may claim a series of novel butyrophenone derivatives, with this compound being a crucial building block, for the treatment of various central nervous system disorders.

Interactive Data Table: Patented Synthetic Routes for this compound and Related Compounds

| Patent Reference | Synthetic Route Description | Key Innovation/Advantage Claimed |

| Fictional Example Patent A | Friedel-Crafts acylation of toluene with butyryl chloride using a novel solid acid catalyst. | Improved catalyst recyclability and reduced waste generation. |

| Fictional Example Patent B | One-pot synthesis of a halogenated this compound derivative. | Streamlined process with fewer isolation steps, leading to higher overall yield. |

| Fictional Example Patent C | Use of a microreactor for the continuous flow synthesis of this compound. | Enhanced reaction control, improved safety, and potential for facile scaling. |

| Fictional Example Patent D | Biocatalytic approach using a genetically engineered enzyme for the acylation step. | High selectivity and milder reaction conditions, reducing environmental impact. |

Research on Regulatory Implications for Chemical Precursors in Pharmaceutical Synthesis

The synthesis of pharmaceutical compounds, including those derived from this compound, is subject to regulations governing chemical precursors. These regulations are in place to prevent the diversion of chemicals for illicit purposes. In the United States, the Drug Enforcement Administration (DEA) maintains lists of regulated chemicals. Similarly, the European Union has its own set of regulations concerning drug precursors.

While this compound itself is not currently listed as a controlled precursor by major regulatory bodies like the DEA or under EU regulations, the chemicals used in its synthesis could be subject to scrutiny. For example, toluene and butyryl chloride, common starting materials for its synthesis, are commodity chemicals with widespread legitimate industrial uses and are generally not subject to stringent precursor controls.

However, the regulatory landscape is dynamic, and authorities can add substances to control lists if they are found to be used in the illicit manufacture of controlled substances. Therefore, manufacturers and researchers working with this compound and its derivatives must remain vigilant about the regulatory status of all chemicals used in their synthetic pathways.

The broader class of butyrophenones includes compounds with psychoactive properties, which can lead to regulatory interest. Should a derivative of this compound be identified as a substance of abuse or a direct precursor to such a substance, it could be subject to scheduling as a controlled substance. This would have significant implications for its production, distribution, and use in research and manufacturing.

Interactive Data Table: Regulatory Status of Potential Precursors to this compound

| Chemical Compound | Typical Use in Synthesis | US DEA Status | EU Precursor Regulation Status |

| Toluene | Starting material (aromatic source) | Not a listed chemical | Not scheduled |

| Butyryl chloride | Starting material (acylating agent) | Not a listed chemical | Not scheduled |

| Aluminum chloride | Catalyst (Lewis acid) | Not a listed chemical | Not scheduled |

| Butyric anhydride | Starting material (acylating agent) | Not a listed chemical | Not scheduled |

Academic-Industrial Collaborations in Butyrophenone Research and Development

The development of new pharmaceuticals, including those based on the butyrophenone scaffold, often benefits from collaborations between academic institutions and pharmaceutical companies. These partnerships leverage the strengths of both sectors: the innovative basic research and discovery capabilities of academia, and the drug development, regulatory, and commercialization expertise of industry.

A notable example in the broader field of antipsychotic drug discovery is the collaboration between Janssen Pharmaceutica, the originator of the butyrophenone class of antipsychotics, and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD). nih.gov This partnership aimed to identify the next generation of schizophrenia therapeutics by combining Janssen's extensive drug discovery experience with Vanderbilt's deep knowledge of the chemistry and pharmacology of novel targets. nih.gov While not focused solely on this compound, this collaboration exemplifies the type of academic-industrial synergy that drives innovation in the development of central nervous system therapies, a field where butyrophenones have historically played a crucial role.

These collaborations can take various forms, including:

Sponsored Research: A company provides funding to an academic lab to conduct research in a specific area of interest.

Licensing Agreements: A company licenses a promising compound or technology discovered in an academic setting for further development.

Joint Ventures: Academia and industry form a new entity to co-develop a particular asset.

Public-Private Partnerships: Broader collaborations that may also include government or non-profit organizations to address significant public health challenges.

The goals of such collaborations in the context of butyrophenone research could include the exploration of new derivatives of molecules like this compound to identify compounds with improved efficacy, better side-effect profiles, or novel therapeutic applications. Academic labs may perform the initial synthesis and screening of new compounds, while the industrial partner would then take the lead on preclinical and clinical development.

The success of these collaborations hinges on clear communication, well-defined intellectual property agreements, and a shared commitment to advancing scientific knowledge and improving patient outcomes.

常见问题

Q. What safety and regulatory guidelines apply to handling this compound in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。